molecular formula C15H20O4 B15343841 O1-Butyl O2-propyl benzene-1,2-dicarboxylate CAS No. 102148-87-8

O1-Butyl O2-propyl benzene-1,2-dicarboxylate

Cat. No.: B15343841
CAS No.: 102148-87-8
M. Wt: 264.32 g/mol
InChI Key: AJMYPCAFZCFWGG-UHFFFAOYSA-N
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Description

O1-Butyl O2-propyl benzene-1,2-dicarboxylate is an organic compound belonging to the class of phthalate esters. These compounds are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. The compound is characterized by its benzene ring substituted with butyl and propyl ester groups at the 1 and 2 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-Butyl O2-propyl benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with butanol and propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Phthalic anhydride+Butanol+PropanolO1-Butyl O2-propyl benzene-1,2-dicarboxylate+Water\text{Phthalic anhydride} + \text{Butanol} + \text{Propanol} \rightarrow \text{this compound} + \text{Water} Phthalic anhydride+Butanol+Propanol→O1-Butyl O2-propyl benzene-1,2-dicarboxylate+Water

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

O1-Butyl O2-propyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phthalic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Phthalic acid and its derivatives.

    Reduction: Alcohols corresponding to the ester groups.

    Substitution: Various substituted phthalate esters.

Scientific Research Applications

O1-Butyl O2-propyl benzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.

    Biology: Studied for its effects on cellular processes and potential as a biomarker for exposure to phthalates.

    Medicine: Investigated for its potential endocrine-disrupting properties and effects on human health.

    Industry: Utilized in the production of flexible PVC, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which O1-Butyl O2-propyl benzene-1,2-dicarboxylate exerts its effects involves its interaction with cellular receptors and enzymes. The compound can mimic or interfere with the action of natural hormones, leading to disruptions in endocrine signaling pathways. It can bind to estrogen receptors, altering gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Di-n-butyl phthalate (DBP)
  • Diethyl phthalate (DEP)
  • Dimethyl phthalate (DMP)
  • Butyl benzyl phthalate (BBP)

Uniqueness

O1-Butyl O2-propyl benzene-1,2-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. Compared to other phthalates, it may exhibit different levels of plasticizing efficiency, volatility, and potential biological effects.

Properties

CAS No.

102148-87-8

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

2-O-butyl 1-O-propyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C15H20O4/c1-3-5-11-19-15(17)13-9-7-6-8-12(13)14(16)18-10-4-2/h6-9H,3-5,10-11H2,1-2H3

InChI Key

AJMYPCAFZCFWGG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCC

Origin of Product

United States

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